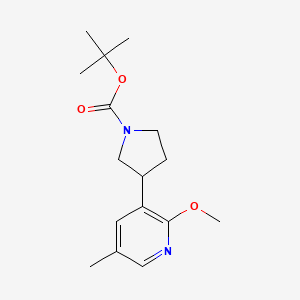

![molecular formula C9H9N3O4S B1521539 2-{1H-pyrrolo[2,3-b]pyridine-3-sulfonamido}acetic acid CAS No. 1193387-93-7](/img/structure/B1521539.png)

2-{1H-pyrrolo[2,3-b]pyridine-3-sulfonamido}acetic acid

Overview

Description

“2-{1H-pyrrolo[2,3-b]pyridine-3-sulfonamido}acetic acid” is a chemical compound with the IUPAC name [(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)amino]acetic acid . It has a molecular weight of 255.25 . The compound is stored at room temperature and appears as a powder .

Synthesis Analysis

The synthesis of this compound has been reported in the context of developing inhibitors for human neutrophil elastase (HNE), a potent serine protease . The pyrrolo[2,3-b]pyridine scaffold of this compound is an isomer of previously reported indazoles . The shift of the nitrogen from position 2 to position 7 was found to influence activity .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9N3O4S/c13-8(14)5-12-17(15,16)7-4-11-9-6(7)2-1-3-10-9/h1-4,12H,5H2,(H,10,11)(H,13,14) . This code provides a specific description of the compound’s molecular structure.

Chemical Reactions Analysis

The compound has been evaluated as a potential inhibitor for human neutrophil elastase (HNE) . The majority of new compounds were effective HNE inhibitors and had IC50 values in the micromolar/submicromolar range .

Physical and Chemical Properties Analysis

The compound is a powder stored at room temperature . It has a molecular weight of 255.25 .

Scientific Research Applications

Catalytic Applications

Sulfonic acid-functionalized pyridinium chloride [pyridine-SO3H]Cl has been synthesized and characterized, showing high efficiency as a homogeneous and reusable catalyst for the synthesis of hexahydroquinolines via a one-pot multi-component condensation reaction under solvent-free conditions (Khazaei et al., 2013). Similarly, [Pyridine-1-SO3H-2-COOH]Cl was applied as a novel catalyst for preparing hexahydroquinolines, highlighting its advantages in terms of low cost, non-toxic nature, simple work-up, and excellent yields of products (Moosavi‐Zare & Afshar-Hezarkhani, 2020).

Corrosion Inhibition

The corrosion inhibition of steel in sulfuric acid solution by derivatives of sulfonamido acetic acid was studied, indicating that these compounds act as mixed inhibitors and their efficiency increases with concentration. The adsorption of these inhibitors on the steel surface obeys the Langmuir adsorption isotherm, demonstrating their potential in corrosion protection applications (Bouklah et al., 2005).

Synthesis of Heterocyclic Compounds

Research has shown efficient methods for synthesizing functionalized pyridines and other heterocyclic sulfonamides, providing pathways for generating structural diversity. These methods involve the use of isothiourea-mediated synthesis, demonstrating the versatility of sulfonamide derivatives in the formation of complex molecular structures (Stark et al., 2013). Additionally, sulfonamides have been used as terminators in cationic cyclizations to efficiently form polycyclic systems, showcasing their utility in synthetic organic chemistry (Haskins & Knight, 2002).

Biological Activities

Sulfonamides, including structures similar to 2-{1H-pyrrolo[2,3-b]pyridine-3-sulfonamido}acetic acid, are recognized for their broad pharmacological properties. They serve as essential scaffolds in drug discovery, possessing antibacterial, anti-inflammatory, and anti-tumor activities among others. This versatility is due to the functional group's ability to bind to a variety of targets, enabling the design of sulfonamide hybrids with diverse biological activities (Ghomashi et al., 2022).

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to target human neutrophil elastase (hne), a potent serine protease belonging to the chymotrypsin family .

Mode of Action

If it indeed targets hne like its structural analogs, it may interact with the enzyme’s catalytic triad (ser195-his57-asp102) to inhibit its activity .

Biochemical Pathways

If it acts as an HNE inhibitor, it could potentially influence inflammatory pathways, given HNE’s role in inflammatory diseases .

Result of Action

If it acts as an HNE inhibitor, it could potentially reduce inflammation and related pathologies .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name |

2-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O4S/c13-8(14)5-12-17(15,16)7-4-11-9-6(7)2-1-3-10-9/h1-4,12H,5H2,(H,10,11)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSMPKSJYUUOUMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NC=C2S(=O)(=O)NCC(=O)O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193387-93-7 | |

| Record name | 2-{1H-pyrrolo[2,3-b]pyridine-3-sulfonamido}acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-4-[(5-methyl-1,2-oxazol-3-yl)methoxy]benzoic acid](/img/structure/B1521460.png)

![N-[2-(4-Amino-3-methylphenoxy)ethyl]-N,N-diethylamine dihydrochloride](/img/structure/B1521464.png)

![N-{2-[4-Amino-3-(trifluoromethyl)phenoxy]ethyl}-N,N-diethylamine dihydrochloride](/img/structure/B1521467.png)